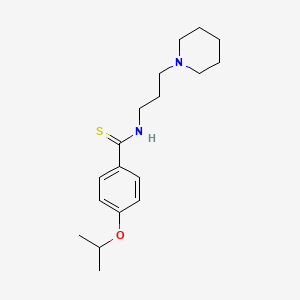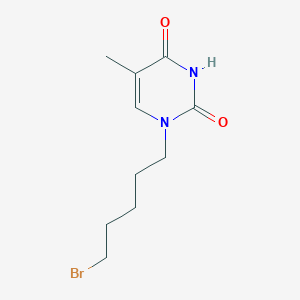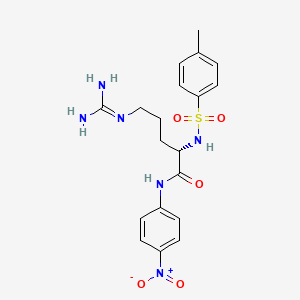![molecular formula C14H15N5OS B14684158 5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 30855-61-9](/img/structure/B14684158.png)
5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazines
Métodos De Preparación
The synthesis of 5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the interaction of 4,5-dihydroxyimidazolidin-2-ones with thiosemicarbazide under acidic catalysis . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a potential lead compound for drug discovery, particularly in the development of new therapeutics targeting specific enzymes or receptors. In medicine, its derivatives are explored for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In industry, it can be used in the development of new materials with unique properties, such as high thermal stability and conductivity .
Mecanismo De Acción
The mechanism of action of 5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction . The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine can be compared with other similar compounds, such as 1,2,4-triazine derivatives and pyrimido[5,4-e][1,2,4]triazine analogs. These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. For instance, 1,2,4-triazine derivatives are known for their role as adenosine A2A antagonists, which are explored for the treatment of Parkinson’s disease .
Propiedades
Número CAS |
30855-61-9 |
|---|---|
Fórmula molecular |
C14H15N5OS |
Peso molecular |
301.37 g/mol |
Nombre IUPAC |
5-benzylsulfanyl-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C14H15N5OS/c1-20-7-11-17-12-13(19-18-11)15-9-16-14(12)21-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,17,18)(H,15,16,19) |
Clave InChI |
CNGZXMJUXVGISP-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NC2=C(NN1)N=CN=C2SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



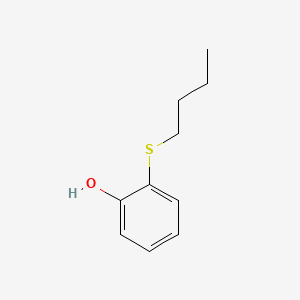
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)
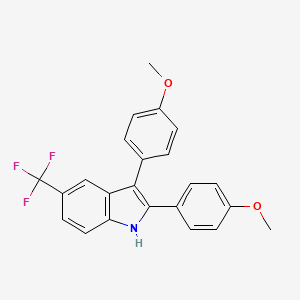


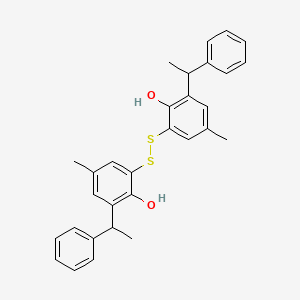
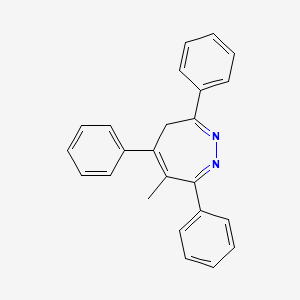
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
![2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene](/img/structure/B14684163.png)
